molecular formula C7H4F4O B13122222 4-(Difluoromethyl)-2,5-difluorophenol

4-(Difluoromethyl)-2,5-difluorophenol

Cat. No.: B13122222
M. Wt: 180.10 g/mol
InChI Key: OUXRCUYKEVFEME-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-2,5-difluorophenol is an organic compound characterized by the presence of difluoromethyl and difluorophenol groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethyl)-2,5-difluorophenol typically involves difluoromethylation reactions. One common method is the reaction of phenol derivatives with difluorocarbene reagents under controlled conditions. The reaction conditions often include the use of catalysts such as copper or silver complexes to facilitate the formation of the difluoromethyl group .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes using advanced catalytic systems. These processes are designed to optimize yield and purity while minimizing environmental impact. The use of non-ozone depleting difluorocarbene reagents has become increasingly popular in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 4-(Difluoromethyl)-2,5-difluorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of functionalized derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-2,5-difluorophenol involves its interaction with specific molecular targets. The difluoromethyl group can act as a hydrogen bond donor, influencing the compound’s binding affinity to proteins and enzymes. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: 4-(Difluoromethyl)-2,5-difluorophenol is unique due to the presence of both difluoromethyl and difluorophenol groups, which confer distinct chemical and physical properties.

Properties

IUPAC Name

4-(difluoromethyl)-2,5-difluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F4O/c8-4-2-6(12)5(9)1-3(4)7(10)11/h1-2,7,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUXRCUYKEVFEME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)O)F)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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